molecular formula C7H17N4O7P B1236518 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate

1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate

Cat. No. B1236518
M. Wt: 300.21 g/mol
InChI Key: YFFQDNQRUIYSNO-FUHDGFEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate is a scyllo-inositol phosphate that is 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol carrying a single phospho substituent at position 6. It derives from a scyllo-inositol. It is a tautomer of a 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate dizwitterion.

Scientific Research Applications

Biosynthesis of Antibiotics

1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate is involved in the biosynthesis of antibiotics such as bluensomycin. This compound is a precursor in the pathway leading to bluensomycin, a monoguanidinated analogue of dihydrostreptomycin. Studies on Streptomyces hygroscopicus, a producer of bluensomycin, have revealed insights into the biosynthetic steps involving this compound (Walker, 1974).

Evolutionary Insights in Antibiotic Production

Research into the biosynthetic pathways of streptomycin and bluensomycin, both involving 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate, provides an opportunity to understand the evolutionary development of antibiotic synthesis. The comparison of these pathways suggests an evolutionary link, indicating how new biosynthetic capabilities may have emerged through gene duplication and mutation (Walker, 1990).

Biosynthesis Enzyme Studies

Studies on enzymes involved in the biosynthesis of aminocyclitol antibiotics, such as streptomycin, which require 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate, contribute to the understanding of antibiotic synthesis. These studies include the exploration of enzymes like phosphatases and aminotransferases, providing insights into the molecular mechanisms underlying antibiotic production (Walker & Walker, 1971; Walker, 1975).

Role in Glycoconjugate Synthesis

This compound is also relevant in the synthesis of glycoconjugates. Research in this area includes the preparation of inositol derivatives, which are important for understanding the biochemistry of cell membranes and potential medical applications (Cottaz, Brimacombe, & Ferguson, 1993).

Environmental Presence and Analysis

1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate and its related compounds are present in the environment, particularly in soils. Studies have been conducted to understand their distribution and significance in ecological systems (Turner et al., 2012).

properties

Product Name

1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate

Molecular Formula

C7H17N4O7P

Molecular Weight

300.21 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-4-amino-2-(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C7H17N4O7P/c8-1-3(12)2(11-7(9)10)6(5(14)4(1)13)18-19(15,16)17/h1-6,12-14H,8H2,(H4,9,10,11)(H2,15,16,17)/t1-,2+,3-,4+,5-,6-/m0/s1

InChI Key

YFFQDNQRUIYSNO-FUHDGFEASA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)OP(=O)(O)O)N=C(N)N)O)N

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)N=C(N)N)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate
Reactant of Route 2
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate
Reactant of Route 3
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate
Reactant of Route 4
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate
Reactant of Route 5
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate
Reactant of Route 6
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol 6-phosphate

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